molecular formula C12H12N2O4 B12859049 (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione

(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B12859049
M. Wt: 248.23 g/mol
InChI Key: QWZOWAQJPHWMTR-UITAMQMPSA-N
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Description

5-[1-(2,4-Dimethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,4-Dimethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with an appropriate imidazolidine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2,4-Dimethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[1-(2,4-Dimethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(2,4-Dimethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-bromo-2,3-dimethoxy-phenyl)-[1, 2, 4] oxadiazole
  • 4-[2-(2,4-dimethoxy-phenyl)-vinyl]-1-ethyl-pyridinium iodide
  • 2,5-(dimethoxy)-2-[[(4-(dodecyloxy)phenyl)imino]methyl]benzene

Uniqueness

5-[1-(2,4-Dimethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione stands out due to its unique imidazolidine-2,4-dione core, which imparts specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C12H12N2O4/c1-17-8-4-3-7(10(6-8)18-2)5-9-11(15)14-12(16)13-9/h3-6H,1-2H3,(H2,13,14,15,16)/b9-5-

InChI Key

QWZOWAQJPHWMTR-UITAMQMPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=O)N2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N2)OC

Origin of Product

United States

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